molecular formula C15H18N4O5 B12766730 Pyrido(2,3-d)pyrimidin-4(3H)-one, 3-(1-piperidinylmethyl)-, oxalate CAS No. 88350-78-1

Pyrido(2,3-d)pyrimidin-4(3H)-one, 3-(1-piperidinylmethyl)-, oxalate

Cat. No.: B12766730
CAS No.: 88350-78-1
M. Wt: 334.33 g/mol
InChI Key: GWQXXNMSIUBOMJ-UHFFFAOYSA-N
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Description

Pyrido(2,3-d)pyrimidin-4(3H)-one, 3-(1-piperidinylmethyl)-, oxalate is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential therapeutic applications and serves as an intermediate in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrido(2,3-d)pyrimidin-4(3H)-one, 3-(1-piperidinylmethyl)-, oxalate typically involves the reaction of pyrido(2,3-d)pyrimidin-4(3H)-one with piperidine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The oxalate salt is then formed by reacting the free base with oxalic acid.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques such as crystallization and chromatography ensures the final product meets the required quality standards.

Chemical Reactions Analysis

Types of Reactions

Pyrido(2,3-d)pyrimidin-4(3H)-one, 3-(1-piperidinylmethyl)-, oxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of pyrido(2,3-d)pyrimidin-4(3H)-one derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated piperidine rings.

    Substitution: Formation of substituted derivatives with various functional groups attached to the piperidine ring.

Scientific Research Applications

Pyrido(2,3-d)pyrimidin-4(3H)-one, 3-(1-piperidinylmethyl)-, oxalate has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of Pyrido(2,3-d)pyrimidin-4(3H)-one, 3-(1-piperidinylmethyl)-, oxalate involves its interaction with specific molecular targets within the cell. The compound binds to enzymes or receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular functions, ultimately resulting in the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Pyrido(2,3-d)pyrimidin-4(3H)-one derivatives
  • Piperidine-containing heterocycles
  • Oxalate salts of other heterocyclic compounds

Uniqueness

Pyrido(2,3-d)pyrimidin-4(3H)-one, 3-(1-piperidinylmethyl)-, oxalate stands out due to its unique combination of a pyrido(2,3-d)pyrimidin-4(3H)-one core and a piperidine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

88350-78-1

Molecular Formula

C15H18N4O5

Molecular Weight

334.33 g/mol

IUPAC Name

oxalic acid;3-(piperidin-1-ylmethyl)pyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C13H16N4O.C2H2O4/c18-13-11-5-4-6-14-12(11)15-9-17(13)10-16-7-2-1-3-8-16;3-1(4)2(5)6/h4-6,9H,1-3,7-8,10H2;(H,3,4)(H,5,6)

InChI Key

GWQXXNMSIUBOMJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CN2C=NC3=C(C2=O)C=CC=N3.C(=O)(C(=O)O)O

Origin of Product

United States

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